molecular formula C8H7Br B128676 alpha-Bromostyrene CAS No. 98-81-7

alpha-Bromostyrene

Cat. No. B128676
CAS RN: 98-81-7
M. Wt: 183.04 g/mol
InChI Key: SRXJYTZCORKVNA-UHFFFAOYSA-N
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Description

Alpha-Bromostyrene, also known as (1-Bromoethenyl)-benzene, is a clear yellow liquid . It is a useful synthetic intermediate used in the synthesis of various chemical compounds such as Potassium (1-Phenylcyclopropyl)trifluoroborate .


Synthesis Analysis

Alpha-Bromostyrene can be synthesized through various methods. One such method involves a microwave-assisted hydrobromination reaction . In this procedure, a mixture of solvent, lithium bromide (LiBr), and tetraethylammonium bromide (TEAB) is subjected to microwave irradiation . Another method involves the catalytic Hunsdiecker reaction (CHR) of cinnamic acid .


Molecular Structure Analysis

The molecular formula of alpha-Bromostyrene is C8H7Br . The IUPAC name is 1-bromoethenylbenzene . The InChI and Canonical SMILES are InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 and C=C(C1=CC=CC=C1)Br respectively .


Chemical Reactions Analysis

Alpha-Bromostyrene has been used in photo-induced trifunctionalization via remote radical migration reactions of tetracoordinate boron species . In this reaction, in situ generated tetracoordinated boron species decomposed into both alkyl radicals and boron species under visible light irradiation .


Physical And Chemical Properties Analysis

Alpha-Bromostyrene has a molecular weight of 183.04 g/mol . It has a boiling point of 67-70 °C at 4 mmHg . The density is 1.41 g/mL at 25 °C .

Scientific Research Applications

Radical Coupling with Ethers and Amines

Alpha-Bromostyrene has been used in radical coupling reactions with ethers and tertiary amines. This reaction, mediated by Me2Zn/O2 and MnCl2, introduces the styryl group in the alpha position, proceeding via a radical addition-elimination mechanism. The process achieves moderate to good yields of pure E isomers and is applicable to a range of ethers/amines and substituted beta-bromostyrenes (Sølvhøj et al., 2015).

Molecular Structure Analysis

The molecular structures of 2-bromostyrene and (E)β-bromostyrene have been explored using gas-phase electron diffraction and ab initio molecular orbital calculations. These studies provide insights into the bond distances and angles, demonstrating non-planar conformations in these molecules (Shen et al., 2001).

Synthesis of Diarylbutadienes and Hexatrienes

Alpha-Bromostyrene derivatives have been used in palladium-catalyzed reactions with cinnamic acids, resulting in the synthesis of alpha, omega-diarylbutadienes and hexatrienes. Some of these products exhibit solid-state fluorescence, indicating potential applications in materials science (Yamashita et al., 2010).

Stereocontrolled Z and E Production

Research has focused on the stereocontrolled production of Z- and E-alpha, alpha-difluorine-substituted phenyl butenoates. This involves the addition of CF2CO2Et to phenylacetylene or beta-bromostyrene, demonstrating alpha-Bromostyrene's role in controlled stereochemistry (Ghattas et al., 2006).

Photochemical Generation of Vinyl Cations and Radicals

(E)-Bromostyrene has been used in photochemical studies to generate primary vinyl cations and radicals. This research provides insights into the mechanisms of formation and reactions of these intermediates, contributing to our understanding of photochemistry in organic compounds (Gronheid et al., 2003).

Catalyst in Atom Transfer Radical Polymerization

Four-coordinate iron complexes with alpha-bromostyrene have been shown to be efficient catalysts in atom transfer radical polymerization of styrene. This has implications for polymer science, particularly in developing well-controlled polymerization processes (Gibson et al., 2002).

Safety And Hazards

Alpha-Bromostyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Alpha-Bromostyrene is primarily used as a reactant for synthesizing other chemical compounds . Its future directions could involve its use in new synthetic methods and reactions, as well as in the synthesis of new chemical compounds.

Relevant Papers

  • “Photo-induced trifunctionalization of bromostyrenes via remote radical migration reactions of tetracoordinate boron species” published in Nature Communications .
  • “Stability Enhancement of Iron-based Perovskite Catalysts by A-site Substitution for Oxidative Transposition of α-Bromostyrene to Phenacyl Bromide” published in Chemistry Europe .

properties

IUPAC Name

1-bromoethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJYTZCORKVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70243366
Record name Styrene, alpha-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Bromostyrene

CAS RN

98-81-7
Record name α-Bromostyrene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromostyrene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Styrene, alpha-bromo-
Source EPA DSSTox
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Record name α-bromostyrene
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Record name .ALPHA.-BROMOSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
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M Bancerz - 2012 - library-archives.canada.ca
Verdazyl radicals, discovered in 1963, are a family of exceptionally stable radicals defined by their 6-membered ring containing four nitrogen atoms. Verdazyl radicals are highly …
Number of citations: 2 library-archives.canada.ca
Q Sheng - 1994 - elibrary.ru
Degree: M. Sc. DegreeYear: 1992 Institute: Laurentian University of Sudbury (Canada) The copolymerization of 4-methylstyrene and sulfur dioxide in methanol by t-butylhydroperoxide …
Number of citations: 2 elibrary.ru
I Chung - Dissertation Abstracts International, 1991
Number of citations: 0
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YA BAL'ON - 1980 - pascal-francis.inist.fr
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Number of citations: 0 pascal-francis.inist.fr

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